Antiproliferative agent-22
CAS No.:
Cat. No.: VC16628462
Molecular Formula: C17H13N3O3
Molecular Weight: 307.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H13N3O3 |
---|---|
Molecular Weight | 307.30 g/mol |
IUPAC Name | N-(4,8-dihydroxy-3-methylnaphthalen-1-yl)iminopyridine-4-carboxamide |
Standard InChI | InChI=1S/C17H13N3O3/c1-10-9-13(15-12(16(10)22)3-2-4-14(15)21)19-20-17(23)11-5-7-18-8-6-11/h2-9,21-22H,1H3 |
Standard InChI Key | NRGGLSFKMILUGE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1O)C=CC=C2O)N=NC(=O)C3=CC=NC=C3 |
Introduction
Antiproliferative Activity and Target Cell Lines
Antiproliferative agent-22 exhibits selective growth inhibition in triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) cell lines:
Activity in MDA-MB-231 and MDA-MB-468 Cells
Both MDA-MB-231 and MDA-MB-468 (TNBC models) display dose-dependent proliferation suppression upon treatment . The absence of published dose-response curves limits mechanistic interpretations, but the observed selectivity aligns with trends seen in β-tubulin-targeting agents like 2-MeO-E2, which preferentially inhibit aggressive cancer subtypes .
Research Applications and Limitations
Preclinical Cancer Studies
Antiproliferative agent-22 serves as a tool compound for:
-
Evaluating resistance mechanisms in TNBC and ER+ breast cancer.
-
Screening combinatorial therapies with chemotherapeutic agents.
Limitations in Current Knowledge
Critical gaps include:
-
Absence of pharmacokinetic (PK) or pharmacodynamic (PD) data.
-
Unpublished toxicity profiles in normal cell lines.
-
Lack of in vivo efficacy studies.
Comparative Analysis with Established Antiproliferative Agents
This comparison underscores the need for further characterization of Antiproliferative agent-22’s selectivity and efficacy relative to clinically established microtubule inhibitors.
Future Research Directions
Target Deconvolution Studies
Proteomic profiling and CRISPR-Cas9 screens could identify binding partners or synthetic lethal interactions.
In Vivo Tolerability Assessments
Xenograft models using MDA-MB-231 or patient-derived xenografts (PDXs) would validate therapeutic potential.
Combination Therapy Trials
Synergy studies with PARP inhibitors or immune checkpoint blockers may enhance antitumor efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume